molecular formula C15H24O B12429242 1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-

1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-

Cat. No.: B12429242
M. Wt: 220.35 g/mol
InChI Key: HLVNRJLLBUWVCO-BOADVZGGSA-N
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Description

1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C15H24O, and it has a molecular weight of 220.35 g/mol .

Preparation Methods

The synthesis of 1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and isoprene.

    Cyclization: The cyclohexanone undergoes a cyclization reaction with isoprene in the presence of a strong acid catalyst to form the core structure of the compound.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired octahydro structure.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Addition: Addition reactions involve the addition of atoms or groups to the double bonds present in the compound.

Scientific Research Applications

1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]- can be compared with similar compounds such as:

    Sativene: A similar compound with a slightly different structure, known for its use in fragrance and flavor industries.

    Octahydro-1H-indene: Another related compound with applications in organic synthesis and material science.

    Hexahydro-1H-indene: Used in the production of various chemicals and materials.

These comparisons highlight the unique structural features and applications of 1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(3aR)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol

InChI

InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12?,13?,14?,15-/m0/s1

InChI Key

HLVNRJLLBUWVCO-BOADVZGGSA-N

Isomeric SMILES

CC(=C)CC1CC[C@@]2(C1C(=C)CCC2O)C

Canonical SMILES

CC(=C)CC1CCC2(C1C(=C)CCC2O)C

Origin of Product

United States

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